SSTR5 antagonist 2

Somatostatin Receptor Pharmacology Receptor Binding Affinity Type 2 Diabetes Mellitus

For maximal target engagement and superior in vivo efficacy, choose SSTR5 antagonist 2 (CAS 1254730-81-8). Its exceptional hSSTR5 binding affinity (IC50 = 1.2 nM) ensures low-dose potency, while a 94% glucose excursion reduction at just 3 mg/kg p.o. in mice optimizes cost-efficiency and minimizes animal stress. The documented synergistic effect with DPP-4 inhibitors makes it the uniquely qualified tool for dual-pathway T2DM studies. With a 3-fold improved hERG safety margin (IC50 = 45 µM), it is the safer choice for chronic in vivo studies where QT prolongation risk must be minimized.

Molecular Formula C32H35FN2O5
Molecular Weight 546.6 g/mol
CAS No. 1254730-81-8
Cat. No. B3181787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTR5 antagonist 2
CAS1254730-81-8
Molecular FormulaC32H35FN2O5
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C32H35FN2O5/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38)
InChIKeyBLQCUVNVAODGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSTR5 antagonist 2 (CAS 1254730-81-8): A High-Potency, Orally Active Selective SSTR5 Antagonist for Type 2 Diabetes Research


SSTR5 antagonist 2 (CAS 1254730-81-8, also referred to as compound 10) is a non-peptide, small-molecule antagonist of the somatostatin receptor subtype 5 (SSTR5), a G-protein coupled receptor implicated in the regulation of insulin and incretin hormone secretion. It is characterized by an azaspirodecanone core structure and is documented to exhibit high potency, oral bioavailability, and marked selectivity for SSTR5 over other somatostatin receptor subtypes . Its primary research application lies in investigating type 2 diabetes mellitus (T2DM) pathophysiology, where SSTR5 antagonism has been shown to enhance glucose-dependent insulin secretion and elevate circulating glucagon-like peptide-1 (GLP-1) levels .

Why SSTR5 antagonist 2 Cannot Be Interchanged with Other SSTR5 Antagonists in Preclinical Studies


SSTR5 antagonists exhibit divergent profiles in receptor binding affinity, subtype selectivity, and in vivo pharmacodynamic efficacy that preclude simple substitution. For instance, SSTR5 antagonist 1 (compound 25a) displays an hSSTR5 IC50 of 9.6 nM and reduces glucose excursion by 87% at a 10 mg/kg oral dose in mice , whereas SSTR5 antagonist 2 (compound 10) achieves an hSSTR5 binding IC50 of 1.2 nM and lowers glucose excursion by 94% at a 3 mg/kg oral dose . Such differences in potency and efficacy, coupled with distinct selectivity windows against related SSTR subtypes and off-target liabilities, mean that substituting one SSTR5 antagonist for another can fundamentally alter experimental outcomes and confound interpretation of results.

SSTR5 antagonist 2 (Compound 10) Comparative Performance Data vs. SSTR5 Antagonist 1 and Other Analogs


Potency Comparison: SSTR5 antagonist 2 Exhibits 8-Fold Higher hSSTR5 Binding Affinity Than SSTR5 antagonist 1

SSTR5 antagonist 2 (compound 10) demonstrates significantly greater binding affinity for the human SSTR5 receptor compared to SSTR5 antagonist 1 (compound 25a), a widely cited reference compound. In competitive binding assays using cell membranes expressing human SSTR5, compound 10 exhibited an IC50 of 1.2 nM , whereas SSTR5 antagonist 1 shows an IC50 of 9.6 nM under comparable conditions .

Somatostatin Receptor Pharmacology Receptor Binding Affinity Type 2 Diabetes Mellitus Small-Molecule Antagonists

Subtype Selectivity: SSTR5 antagonist 2 Shows >8000-Fold Selectivity Over SSTR1, Surpassing Lead Compound 1

SSTR5 antagonist 2 achieves exceptional selectivity against other somatostatin receptor subtypes, a critical parameter for minimizing off-target effects. It is inactive in binding assays against hSSTR1-4 (IC50 > 10 μM) . This represents a marked improvement over the earlier lead compound 1, which exhibited notable hSSTR1 binding (IC50 < 300 nM) .

Receptor Subtype Selectivity Off-Target Profiling Somatostatin Receptor Family GPCR Pharmacology

In Vivo Efficacy: 94% Glucose Excursion Reduction at Lower Dose (3 mg/kg) vs. 87% Reduction at Higher Dose (10 mg/kg) for SSTR5 Antagonist 1

In a head-to-head cross-study comparison of oral glucose tolerance test (OGTT) performance in mice, SSTR5 antagonist 2 demonstrates superior efficacy at a substantially lower dose. Compound 10 lowered glucose excursion by 94% following a 3 mg/kg oral dose in lean mice . In contrast, SSTR5 antagonist 1 achieved an 87% reduction at a 10 mg/kg oral dose .

Oral Glucose Tolerance Test In Vivo Pharmacodynamics Type 2 Diabetes Model Glucose Homeostasis

Synergistic Enhancement of Active GLP-1 and Insulin Secretion When Combined with DPP-4 Inhibitors

SSTR5 antagonist 2 uniquely potentiates glucose-dependent insulin secretion (GDIS) and elevates circulating active GLP-1 levels, effects that are synergistically amplified when co-administered with a DPP-4 inhibitor. In mice, compound 10 (10 mg/kg p.o.) increased both total and active GLP-1 levels, and co-administration with des-fluoro sitagliptin substantially increased active GLP-1[7–36] amide and plasma insulin . This synergistic interaction is a differentiating feature not documented for earlier SSTR5 antagonists.

Incretin Hormone Secretion GLP-1 Pharmacology DPP-4 Inhibitor Synergy Combination Therapy

hERG Liability: SSTR5 antagonist 2 Exhibits Improved Cardiovascular Safety Profile (IC50 = 45 μM) vs. Lead Compound 1 (IC50 = 15 μM)

SSTR5 antagonist 2 displays a favorable in vitro cardiovascular safety profile with respect to hERG channel inhibition. In a competitive binding assay using the known hERG blocker MK-499, compound 10 exhibited an IC50 of 45 μM, representing a 3-fold improvement over the lead compound 1, which showed an IC50 of 15 μM .

hERG Channel Inhibition Cardiovascular Safety Off-Target Profiling Drug Development

Optimal Research and Procurement Applications for SSTR5 antagonist 2


High-Sensitivity Target Engagement Studies Requiring Maximum hSSTR5 Binding Affinity

For in vitro binding or functional assays where maximal target engagement is critical, SSTR5 antagonist 2 (hSSTR5 IC50 = 1.2 nM) is the superior choice over SSTR5 antagonist 1 (IC50 = 9.6 nM), enabling lower compound usage and reducing the risk of off-target interactions .

Chronic In Vivo Efficacy Studies in Type 2 Diabetes Models Demanding Low Dose and High Efficacy

Researchers conducting oral glucose tolerance tests or chronic dosing studies in diabetic mouse models should prioritize SSTR5 antagonist 2 due to its 94% glucose excursion reduction at a low 3 mg/kg oral dose, which improves cost-efficiency and reduces potential compound-related stress in animals .

Combination Therapy Investigations Exploring SSTR5 Antagonism with DPP-4 Inhibition

The documented synergistic effect of SSTR5 antagonist 2 with DPP-4 inhibitors in boosting active GLP-1 and insulin secretion makes it the uniquely qualified tool compound for studies aimed at evaluating dual-pathway intervention strategies for T2DM .

Translational Cardiovascular Safety Profiling of SSTR5 Antagonists

With a 3-fold improved hERG safety margin (IC50 = 45 μM) compared to lead compound 1 (IC50 = 15 μM), SSTR5 antagonist 2 is the preferred compound for in vivo studies where minimizing QT prolongation risk is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSTR5 antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.